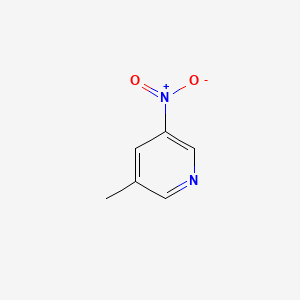

3-Methyl-5-nitropyridine

Overview

Description

3-Methyl-5-nitropyridine, also known as 5-Nitro-3-picoline, is a chemical compound with the empirical formula C6H6N2O2 . It has a molecular weight of 138.12 . The compound is typically available in the form of a powder .

Synthesis Analysis

The synthesis of nitropyridines, such as this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The yield is about 77% .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCc1cncc(c1)N+=O . This indicates that the molecule consists of a pyridine ring with a methyl group (CH3) and a nitro group (NO2) attached to it . Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

This compound is a pale yellow crystalline powder . It has a melting point range of 92.5-98.5°C .Scientific Research Applications

Molecular Structure and Spectroscopy

- Conformational Stability and Spectroscopy: 2-Hydroxy-4-methyl-3-nitropyridine and 2-Hydroxy-4-methyl-5-nitropyridine have been studied for their conformational stability, and vibrational analyses have been conducted using infrared absorption and Raman spectroscopy combined with Density Functional Theory (DFT) simulations (Balachandran, Lakshmi, & Janaki, 2012).

Chemical Reactions and Synthesis

- Oxidative Amination: Research has explored the reaction of 3-nitropyridine with various amines and potassium permanganate under different conditions, demonstrating substitutions at the para position to the nitro group with high regioselectivity (Bakke & Svensen, 2001).

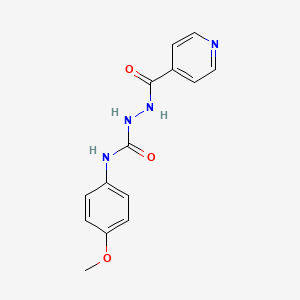

- Synthesis of Anticancer Intermediates: 1-Methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, has been synthesized from commercially available 2-chloro-5-nitropyridine through multi-step nucleophilic reactions, demonstrating a high yield synthetic method for this compound (Zhang, Lai, Feng, & Xu, 2019).

Crystal and Molecular Structure Analysis

- Molecular and Crystal Structures: Studies on the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives have been conducted, revealing their stabilization by hydrogen bonds and exhibiting layered arrangements with dimeric motifs (Bryndal et al., 2012).

- Gel Growth and Nonlinear Optics Characterization: 3-Methyl-4-nitropyridine-1-oxide, knownfor its high optical non-linear behavior, especially in second-harmonic generation, has been studied. Single crystals have been obtained by spontaneous nucleation and grown by slow cooling in a gel, linking nonlinear optical performance to crystalline quality (Andreazza et al., 1990).

Quantum Chemical Studies

- Quantum Chemical Calculations: Quantum chemical studies on 2-amino-3-methyl-5-nitropyridine have been conducted using DFT, providing insights into the electronic properties, molecular stability, vibrational analysis, and charge transfer phenomena in the molecule (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Pharmaceutical and Anticoccidial Agents

- Anticoccidial Activity: Nitropyridinecarboxamides and their derivatives, including isomers of 5-nitronicotinamide, have been synthesized and evaluated for their potential as anticoccidial agents, showing activity against Eimeria tenella (Morisawa, Kataoka, & Kitano, 1977).

Fluorescent Probes Development

- Fluorescent Probes for Metal Ion Detection: Development of 2-aminoethylpyridine based fluorescent compounds for detecting Fe3+ and Hg2+ ions in aqueous media has been investigated. These probes have potential applications in environmental monitoring and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Safety and Hazards

3-Methyl-5-nitropyridine is classified as toxic if swallowed, harmful if inhaled, and toxic in contact with skin . It can cause skin irritation and serious eye damage . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

Relevant Papers The relevant papers retrieved discuss the synthesis and reactions of nitropyridines . They provide valuable insights into the chemical properties and reactivity of this compound and other nitropyridines .

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 3-methyl-5-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, suggesting that they may affect multiple biochemical pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the solvent environment can significantly influence the action of this compound.

properties

IUPAC Name |

3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-6(8(9)10)4-7-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWXZZCTJZOSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290585 | |

| Record name | 3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6960-20-9 | |

| Record name | 6960-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

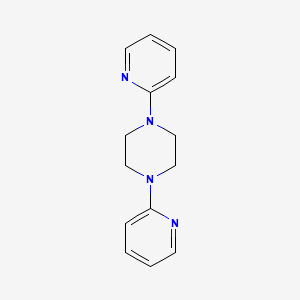

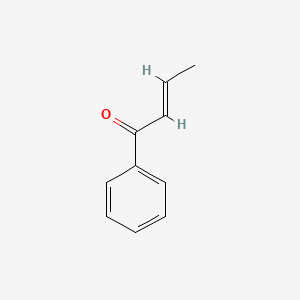

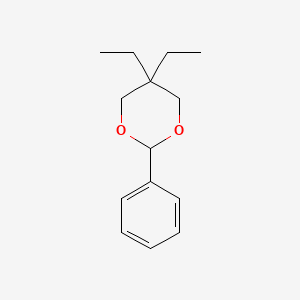

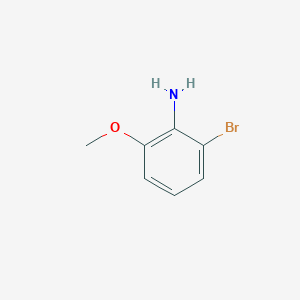

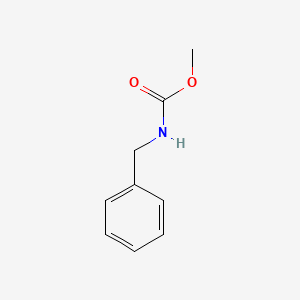

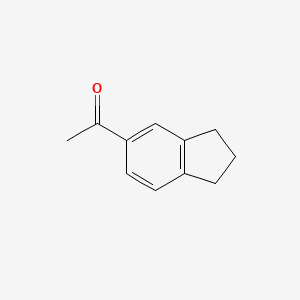

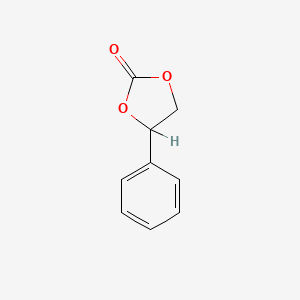

Feasible Synthetic Routes

Q & A

Q1: What are the applications of 3-Methyl-5-nitropyridine in material science?

A1: Research indicates that this compound serves as a valuable precursor in synthesizing monomers for polyimide production [, ]. For example, it can be reacted with bisphenol A to yield 2,2’-bis [4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane, a diamine monomer. [] This monomer can subsequently undergo polymerization with various aromatic dianhydride monomers to produce polyimides. []

Q2: What are the characteristics of polyimides derived from this compound?

A2: Polyimides synthesized using this compound derived monomers demonstrate desirable thermal and mechanical properties. [] Studies reveal that these polyimide films exhibit a glass transition temperature (Tg) ranging from 236-300°C, indicating excellent thermal stability. [] Furthermore, they possess notable mechanical strength, with tensile strength ranging from 72-90MPa and a tensile modulus between 1.8-2.4Pa. []

Q3: Can this compound be utilized in the synthesis of other organic compounds?

A3: Yes, this compound serves as a starting material for synthesizing various organic compounds. For instance, it can be converted to 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid through a multi-step synthesis involving intermediates like 5-amino-2-chloro-3-methylpyridine and 2-chloro-5-hydroxynicotinic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)

![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)